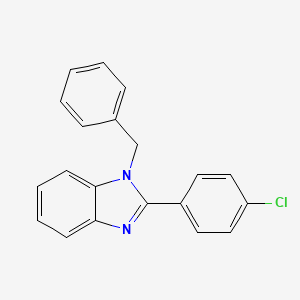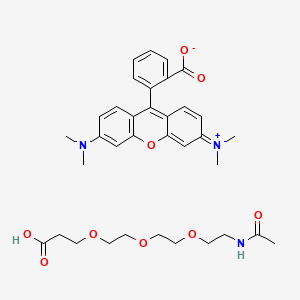
Tamra-peg3-cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tamra-peg3-cooh is a dye derivative of tetramethylrhodamine containing three polyethylene glycol units. This compound contains carboxyl groups, which can condense with ammonia to form covalent bonds . It is primarily used as a fluorescent dye in various scientific applications.
Preparation Methods
Tamra-peg3-cooh is synthesized by attaching three polyethylene glycol units to tetramethylrhodamine. The carboxyl groups in the compound allow it to form covalent bonds with ammonia . The synthetic route involves the reaction of tetramethylrhodamine with polyethylene glycol under controlled conditions to ensure the formation of the desired product. Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Tamra-peg3-cooh undergoes several types of chemical reactions, including:
Condensation Reactions: The carboxyl groups in this compound can react with ammonia to form covalent bonds.
Click Chemistry:
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include ammonia, copper catalysts, and various alkynes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tamra-peg3-cooh has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in labeling and tracking biological molecules, such as proteins and nucleic acids.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the development of new materials and in quality control processes.
Mechanism of Action
The mechanism of action of Tamra-peg3-cooh involves its ability to form covalent bonds with ammonia through its carboxyl groups . This allows it to be used as a fluorescent marker in various applications. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with biological molecules to provide fluorescent signals .
Comparison with Similar Compounds
Tamra-peg3-cooh is unique due to its combination of tetramethylrhodamine and three polyethylene glycol units. Similar compounds include:
Tetramethylrhodamine: A fluorescent dye used in various applications.
Polyethylene Glycol Derivatives: Compounds containing polyethylene glycol units used in drug delivery and other applications.
This compound stands out due to its specific structure, which provides unique properties for fluorescent labeling and tracking .
Properties
Molecular Formula |
C35H43N3O9 |
|---|---|
Molecular Weight |
649.7 g/mol |
IUPAC Name |
3-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]propanoic acid;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C11H21NO6/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-10(13)12-3-5-17-7-9-18-8-6-16-4-2-11(14)15/h5-14H,1-4H3;2-9H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
BONMJLODSFMBCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCOCCC(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



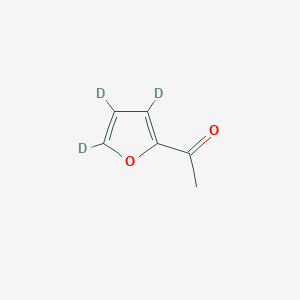
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B12366506.png)
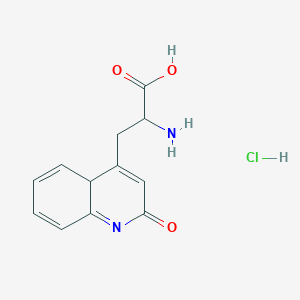
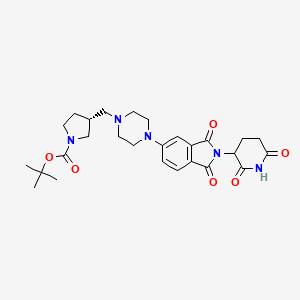
![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)
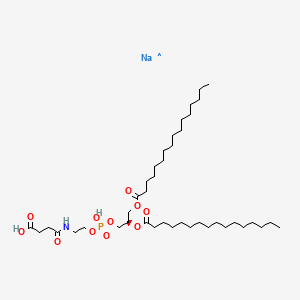
![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)
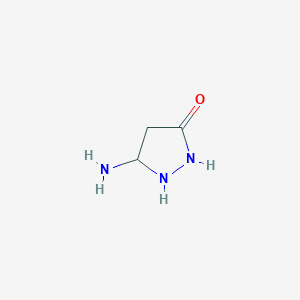
![(3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12366542.png)



